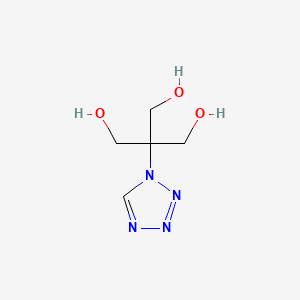
2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol is a chemical compound that features both hydroxymethyl and tetrazolyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol typically involves the introduction of the tetrazole ring onto a suitable precursor molecule, followed by the addition of hydroxymethyl groups. Common synthetic routes may include:
Cycloaddition Reactions: Using azides and nitriles to form the tetrazole ring.
Hydroxymethylation: Introducing hydroxymethyl groups through reactions with formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups could yield aldehydes or acids, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol may have applications in several scientific fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism by which 2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Participating in chemical reactions that alter cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hydroxymethyl)-2-(tetrazol-1-yl)ethanol: A similar compound with a shorter carbon chain.
2-(Hydroxymethyl)-2-(tetrazol-1-yl)butane-1,4-diol: A similar compound with a longer carbon chain.
Uniqueness
For precise and detailed information, consulting scientific literature and databases is recommended
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O3/c10-1-5(2-11,3-12)9-4-6-7-8-9/h4,10-12H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZLUFRHLWXBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1C(CO)(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
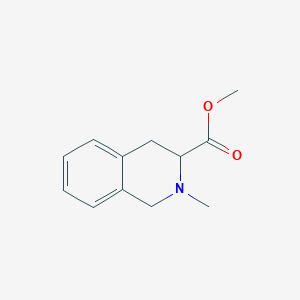

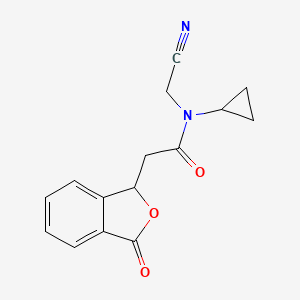
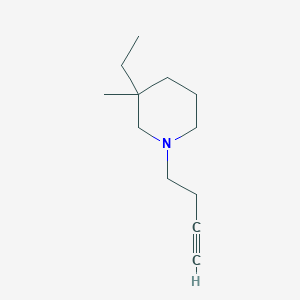
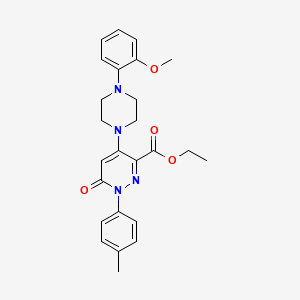
![6-Tert-butyl-3-[(3-chloro-4-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2657948.png)

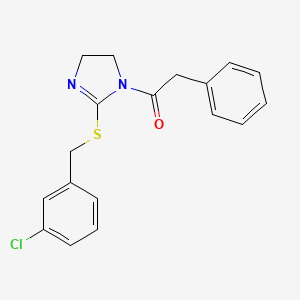
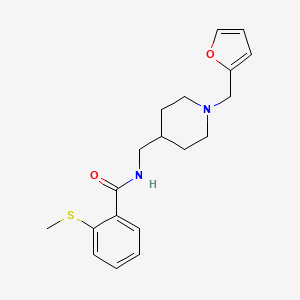
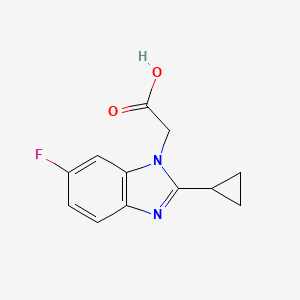
![N,N'-((3aR,4S,7R,7aS)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2657956.png)
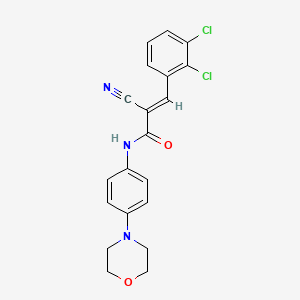
![(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine](/img/structure/B2657959.png)
![6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2657961.png)
